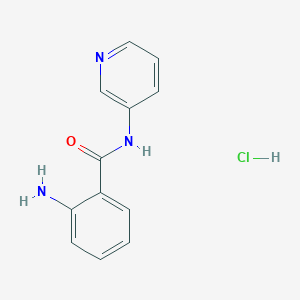![molecular formula C7H12O2 B1652468 Bicyclo[2.2.1]heptane-2,3-diol CAS No. 14440-78-9](/img/structure/B1652468.png)
Bicyclo[2.2.1]heptane-2,3-diol
Vue d'ensemble
Description
Bicyclo[2.2.1]heptane-2,3-diol: 2,3-dihydroxynorbornane , is a bicyclic organic compound with the molecular formula C7H12O2 . It is characterized by its two hydroxyl groups (-OH) attached to the second and third carbon atoms of the bicyclic structure. This compound is notable for its unique structural properties and its applications in various scientific fields.
Applications De Recherche Scientifique
Chemistry: : In chemistry, Bicyclo[2.2.1]heptane-2,3-diol is used as a building block for synthesizing complex organic molecules. Its unique structure makes it a valuable intermediate in the production of pharmaceuticals and other fine chemicals.
Biology: : In biological research, the compound is used to study enzyme-substrate interactions and to develop inhibitors for various biological targets.
Medicine: : Bicyclo[22
Industry: : In the industrial sector, the compound is used in the manufacture of lubricating oils and other specialty chemicals.
Mécanisme D'action
Target of Action
Bicyclo[2.2.1]heptane-2,3-diol is a complex organic compound with a unique bicyclic structure Similar compounds have been found to interact with various biological targets, including enzymes and receptors .
Mode of Action
The mode of action of Bicyclo[22It’s known that the compound can undergo various chemical reactions, such as a formal [4 + 2] cycloaddition reaction . This reaction allows for the creation of a wide range of derivatives in a highly enantioselective manner . These derivatives may interact differently with biological targets, leading to various physiological effects.
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[22Its derivatives have shown high bactericidal and fungicidal activity in lubricating oils , suggesting that they may interfere with microbial metabolic pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bicyclo[22Its structural similarity to other bioactive compounds suggests that it may have significant bioavailability and could be metabolized by common enzymatic pathways .
Result of Action
The molecular and cellular effects of Bicyclo[22Its derivatives have shown antimicrobial activity , suggesting that they may lead to the death of microbial cells.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the rate at which it undergoes chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Bicyclo[2.2.1]heptane-2,3-diol can be synthesized through several methods, including the hydrogenation of norbornene-2,3-dicarboxylic acid. Another common method involves the dihydroxylation of norbornene using osmium tetroxide (OsO4) followed by reduction.
Industrial Production Methods: : On an industrial scale, the compound is typically produced through catalytic hydrogenation processes, which involve the use of metal catalysts such as palladium or platinum under high pressure and temperature conditions.
Analyse Des Réactions Chimiques
Types of Reactions: : Bicyclo[2.2.1]heptane-2,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Oxidation reactions can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: : Reduction reactions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: : Substitution reactions can be performed using halogenating agents like bromine (Br2) or iodine (I2).
Major Products Formed: : The major products formed from these reactions include various derivatives of the compound, such as halogenated bicyclo[2.2.1]heptanes and oxidized forms.
Comparaison Avec Des Composés Similaires
Similar Compounds: : Some compounds similar to Bicyclo[2.2.1]heptane-2,3-diol include norbornane , norbornene , and bicyclo[3.1.1]heptane-2,3-diol .
Uniqueness: : this compound is unique due to its bicyclic structure and the presence of two hydroxyl groups, which confer specific chemical properties and reactivity patterns that are not found in its simpler analogs.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propriétés
IUPAC Name |
bicyclo[2.2.1]heptane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-6-4-1-2-5(3-4)7(6)9/h4-9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMVZUWXQLASRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871962 | |
| Record name | Bicyclo[2.2.1]heptane-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14440-78-9 | |
| Record name | Bicyclo[2.2.1]heptane-2,3-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14440-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)heptane-2,3-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014440789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]heptane-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.1]heptane-2,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.909 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4',4'-Dimethyl-3',4'-dihydro-2'h-spiro[cyclopropane-1,1'-naphthalen]-2-yl)methanamine](/img/structure/B1652387.png)




![Methyl 1-[[(1S,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B1652398.png)






![Spiro[2.5]octane-5-carbonitrile](/img/structure/B1652408.png)
